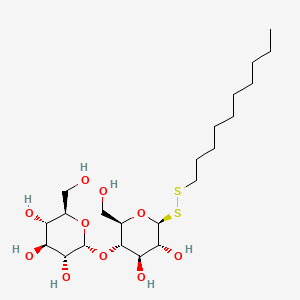

CCD-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H42O10S2 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H42O10S2/c1-2-3-4-5-6-7-8-9-10-33-34-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

InChI Key |

KCKWVWTWZSDYGI-HYLFJBCQSA-N |

Isomeric SMILES |

CCCCCCCCCCSS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCSSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Dimeric Iron Complex: A Technical Guide to Cyclopentadienyliron Dicarbonyl Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyliron dicarbonyl dimer, systematically named di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron and commonly abbreviated as [CpFe(CO)₂]₂, is an organometallic compound that has garnered significant interest in chemical synthesis and has shown potential in the realm of cancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an apoptosis-inducing agent. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further investigation and application in drug discovery and development.

Chemical Structure and Isomerism

Cyclopentadienyliron dicarbonyl dimer is a dimeric half-sandwich complex. In solution, it exists as a dynamic equilibrium of three isomeric forms: cis, trans, and an unbridged, open form. The cis and trans isomers are characterized by the presence of two bridging carbonyl (CO) ligands and two terminal CO ligands, with the relative orientation of the cyclopentadienyl (Cp) ligands distinguishing the two. The unbridged form lacks these bridging carbonyls. This fluxional behavior is observable through spectroscopic methods such as NMR, where temperature-dependent signal averaging is noted.

Table 1: Structural and Identification Data for Cyclopentadienyliron Dicarbonyl Dimer

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀Fe₂O₄[1] |

| IUPAC Name | Di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron[2] |

| Common Names | Bis(cyclopentadienyl)tetracarbonyl-diiron, Fp₂[2] |

| CAS Number | 12154-95-9[2] |

| PubChem CID | 11110989[1] |

Physicochemical Properties

[CpFe(CO)₂]₂ is a dark reddish-purple crystalline solid.[2] Its solubility and stability are key considerations for its handling and application in both chemical reactions and biological assays.

Table 2: Physicochemical Properties of Cyclopentadienyliron Dicarbonyl Dimer

| Property | Value |

| Molecular Weight | 353.92 g/mol [1] |

| Appearance | Dark reddish-purple crystalline solid[2] |

| Solubility | Readily soluble in moderately polar organic solvents (e.g., chloroform, pyridine); less soluble in carbon tetrachloride and carbon disulfide; insoluble in water.[2] |

| Stability | Reasonably stable in air and stable in water.[2] |

| Infrared Spectroscopy (IR) | Bridging CO ligands: ~1780 cm⁻¹; Terminal CO ligands: ~1980 cm⁻¹[2] |

Synthesis and Reactivity

Cyclopentadienyliron dicarbonyl dimer serves as a versatile starting material for a variety of organometallic derivatives.

Synthesis

A common laboratory synthesis involves the reaction of iron pentacarbonyl with dicyclopentadiene. The reaction proceeds via thermal decomposition of the iron carbonyl and subsequent reaction with the cyclopentadienyl precursor.

Key Reactivity

A significant reaction of [CpFe(CO)₂]₂ is its reductive cleavage to produce the highly nucleophilic cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻, often referred to as "Fp⁻". This is typically achieved using reducing agents such as sodium amalgam or potassium graphite. The resulting Fp⁻ anion is a powerful nucleophile that can be readily alkylated, acylated, or used in various other coupling reactions.[2]

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of cyclopentadienyliron dicarbonyl derivatives as anticancer agents. Specifically, these complexes have been shown to induce apoptosis in cancer cell lines, including breast cancer and HeLa cells, while exhibiting lower toxicity towards normal cells.[3]

Apoptosis Induction

The pro-apoptotic activity of [CpFe(CO)₂]₂ and its derivatives is a key area of interest for drug development. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) through a Fenton-type reaction, leading to oxidative stress and subsequent programmed cell death.[3]

Signaling Pathway

The induction of apoptosis by [CpFe(CO)₂]₂ is believed to be mediated through intracellular signaling cascades triggered by oxidative stress. While the precise pathway is still under investigation, it likely involves the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.

Caption: Proposed signaling pathway for [CpFe(CO)₂]₂-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of [CpFe(CO)₂]₂ on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare stock solutions of [CpFe(CO)₂]₂ in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by [CpFe(CO)₂]₂.

Methodology:

-

Treat cells with [CpFe(CO)₂]₂ at the desired concentration for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: General experimental workflow for assessing the pro-apoptotic activity of [CpFe(CO)₂]₂.

Conclusion

Cyclopentadienyliron dicarbonyl dimer is a fascinating organometallic compound with a rich chemistry and emerging biological relevance. Its ability to induce apoptosis in cancer cells presents a promising avenue for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, properties, and biological effects, along with practical experimental protocols to aid researchers in further exploring its potential in cancer therapy and other biomedical applications. Further research is warranted to fully elucidate its mechanism of action and to optimize its properties for clinical translation.

References

Carotenoid Cleavage Dioxygenase 2 (CCD2): A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoid Cleavage Dioxygenase 2 (CCD2) is a non-heme iron-dependent enzyme that plays a pivotal role in the biosynthesis of apocarotenoids, a class of organic compounds derived from carotenoids. In certain plant species, CCD2 is the key enzyme that initiates the synthesis of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[1][2] This technical guide provides an in-depth overview of CCD2 as a biological target, detailing its function, the biochemical pathway it governs, quantitative data on its activity, and robust experimental protocols for its study.

Molecular Profile of Carotenoid Cleavage Dioxygenase 2 (CCD2)

Function: The primary biological function of CCD2 is the oxidative cleavage of the C7/C8 and C7'/C8' double bonds of zeaxanthin.[1][3] This symmetrical cleavage is the first committed step in the biosynthetic pathway leading to the production of crocins and picrocrocin.[2]

Structure: CCD2 is a member of the carotenoid cleavage dioxygenase superfamily. These enzymes are characterized by a conserved structural fold, typically a seven-bladed β-propeller, which forms a catalytic tunnel to accommodate the carotenoid substrate. The active site contains a mononuclear non-heme iron(II) cofactor coordinated by four highly conserved histidine residues, which is essential for catalysis.[4]

Substrate and Products: The principal substrate for CCD2 is zeaxanthin . The enzyme catalyzes the following reaction:

Zeaxanthin + O₂ → Crocetin dialdehyde + 2 molecules of 3-OH-β-cyclocitral

Crocetin dialdehyde is the precursor for crocins, while 3-OH-β-cyclocitral is a precursor for picrocrocin and safranal, the compounds responsible for the taste and aroma of saffron, respectively.[3]

The Crocin Biosynthetic Pathway

CCD2 is a crucial enzyme in the multi-step crocin biosynthetic pathway, which involves enzymes localized in different subcellular compartments. The pathway begins with the synthesis of the C40 carotenoid, zeaxanthin, from geranylgeranyl pyrophosphate (GGPP) within the plastids. CCD2, located in the chromoplast, then cleaves zeaxanthin to produce crocetin dialdehyde.[2] This intermediate is subsequently transported to the endoplasmic reticulum and cytoplasm, where it is further processed by aldehyde dehydrogenases (ALDH) and UDP-glucosyltransferases (UGT) to yield the final crocin structures, which are then stored in the vacuole.[2]

Quantitative Data

Enzyme Substrate Specificity

While detailed kinetic parameters such as Km and kcat for CCD2 are not extensively reported in the literature, semi-quantitative data on substrate preference has been determined through in vitro assays. The data indicates a strong preference for substrates with a 3-OH-β-ionone ring structure.

| Substrate | Cleavage Position(s) | Relative Conversion Rate (%) | Reference |

| Zeaxanthin | 7,8 and 7',8' | 4.8 | [5] |

| Lutein | 7,8 | 1.7 | [5] |

| 3-OH-β-apo-8'-carotenal | 7,8 | 52.7 | [5] |

| 3-OH-β-apo-10'-carotenal | 7,8 | 18.5 | [5] |

| 3-OH-β-apo-12'-carotenal | 7,8 | 12.5 | [5] |

| β-carotene | No cleavage | 0 | [5] |

| Violaxanthin | No cleavage | 0 | [5] |

| β-cryptoxanthin | No cleavage | 0 | [5] |

Table 1: Substrate specificity of Saffron CCD2 based on in vitro conversion rates. The data is semi-quantitative due to the differential solubility of substrates.

Inhibitors

Specific inhibitors for CCD2 have not been extensively characterized. However, studies on other members of the carotenoid cleavage dioxygenase family have identified compounds with inhibitory activity. Arylalkyl-hydroxamic acids have been shown to be potent inhibitors of CCDs that cleave at the 9,10 position.[6] Further screening of such compound libraries against CCD2 could lead to the identification of specific inhibitors.

| Compound Class | Target CCD | IC₅₀ (µM) | Inhibition Type | Reference |

| Aryl-C₂N hydroxamic acids | LeCCD1a (9,10 cleavage) | 0.8 - 0.9 | Not specified | [7] |

| Abamine | LeNCED1 (11,12 cleavage) | >100 | Not specified | [7] |

Table 2: Inhibitory activity of selected compounds against other carotenoid cleavage dioxygenases. Data for specific CCD2 inhibitors is currently unavailable.

Experimental Protocols

In Vitro CCD2 Activity Assay

This protocol describes the determination of CCD2 activity using recombinantly expressed enzyme and analysis of cleavage products by HPLC.

Methodology:

-

Recombinant Protein Expression and Purification: The coding sequence of CCD2 is cloned into an E. coli expression vector (e.g., pET series with a His-tag). The construct is transformed into a suitable expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18-20°C) to enhance protein solubility. Cells are harvested and lysed by sonication. The recombinant CCD2 is then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

-

Enzymatic Reaction: The standard reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO₄ (e.g., 1 mM), sodium ascorbate (e.g., 4 mM), and catalase (e.g., 800 units). The substrate, zeaxanthin, is solubilized in a detergent like Triton X-100 (final concentration ~0.05%) and added to the reaction mixture. The reaction is initiated by the addition of the purified CCD2 enzyme.[8]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.

-

Product Extraction and Analysis: The reaction is stopped by adding an equal volume of acetone. The apocarotenoid products are extracted with an organic solvent (e.g., a mixture of hexane and ethyl acetate). The organic phase is collected, dried under nitrogen, and resuspended in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the crocetin dialdehyde produced.[5]

In Vivo CCD2 Activity Assay in E. coli

This assay leverages engineered E. coli strains that produce the carotenoid substrate, providing a cellular environment for the enzyme to act.

Methodology:

-

Strain Selection: An E. coli strain capable of producing zeaxanthin is used. This is typically achieved by transforming E. coli with plasmids carrying the necessary genes for the carotenoid biosynthesis pathway (e.g., crtE, crtB, crtI, crtY, crtZ from Pantoea ananatis).

-

Transformation: The zeaxanthin-producing E. coli is transformed with an expression plasmid containing the CCD2 coding sequence. A control transformation with an empty vector is also performed.[9]

-

Culture and Induction: The doubly transformed cells are cultured to an appropriate density (e.g., OD₆₀₀ of 0.6-0.8). The expression of both the carotenoid pathway genes and the CCD2 gene is then induced (e.g., with arabinose and/or IPTG, depending on the plasmid promoters).

-

Incubation and Observation: The culture is incubated for an extended period (e.g., 16-24 hours) at a suitable temperature (e.g., 20-28°C). Successful cleavage of zeaxanthin by CCD2 results in a visible decolorization of the cell pellet, from yellow (zeaxanthin) to pale or colorless.[9]

-

Extraction and Analysis: Cells are harvested, and the carotenoids and apocarotenoids are extracted using a solvent like acetone. The extract is then analyzed by HPLC or LC-MS to confirm the disappearance of the zeaxanthin peak and the appearance of the crocetin dialdehyde peak.[9]

Conclusion and Future Directions

Carotenoid Cleavage Dioxygenase 2 is a highly specific enzyme that serves as the gateway to crocin biosynthesis. Its central role in producing these high-value compounds makes it a prime target for metabolic engineering efforts aimed at heterologous production of saffron apocarotenoids in microbial or plant-based systems. For drug development professionals, understanding the structure and mechanism of CCD2 could inform the design of specific inhibitors. Such inhibitors could be valuable chemical probes to study the physiological roles of crocins and other apocarotenoids or could potentially be developed into herbicides by disrupting essential plant processes. Future research should focus on obtaining high-resolution crystal structures of CCD2, elucidating its detailed kinetic parameters, and developing potent and specific inhibitors to further explore its biological function and biotechnological potential.

References

- 1. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

discovery and synthesis of compound CCD-2

- 1. researchgate.net [researchgate.net]

- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. audreyli.com [audreyli.com]

- 5. rcsb.org [rcsb.org]

- 6. usbio.net [usbio.net]

- 7. Synthesis and Structure of the Cadmium (II) Complex: [Cd(C5H5N)2(S2CO-n-C4H9)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Crystal Structure, and Optical Properties of Cd(II) Complexes Based on Carboxamide Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, structure and characterization of novel Cd(II) and Zn(II) complexes with the condensation product of 2-formylpyridine and selenosemicarbazide Antiproliferative activity of the synthesized complexes and related selenosemicarbazone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCD2: design constructs for protein expression, the easy way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity of IgE specific for cross-reactive carbohydrate determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Continuity of Care Document (CCD) Enables Delivery of Medication Histories to the Primary Care Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ncpdp.org [ncpdp.org]

An In-depth Technical Guide to CCD-2 Pathway Analysis and Target Identification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The designation "CCD-2" most prominently refers to the novel β-casomorphin-5-derived cyclic pentapeptide, This compound (Tyr-cyclo[D-Orn-Tyr(Bzl)-Pro-Gly]) . This molecule presents a dual-faceted mechanism of action with significant therapeutic potential. While derived from an opioid precursor, its primary antiproliferative effects are not mediated by opioid receptors. Instead, this compound functions as a somatostatin receptor (SSTR) agonist, initiating a signaling cascade that leads to cell growth inhibition in various cancer cell lines.[1] Concurrently, it possesses the unique ability to sensitize μ-opioid receptors, thereby potentiating the analgesic effects of opioids like morphine.[1] This guide provides a comprehensive overview of the this compound signaling pathway, methodologies for its analysis, and strategies for target identification and validation, positioning this compound as a promising candidate for novel anticancer therapies.

The this compound Signaling Pathway: Mechanism of Action

The antiproliferative action of this compound is initiated by its binding to somatostatin receptors, a family of G-protein coupled receptors. The subsequent signaling cascade is cell-type dependent, indicating that the cellular context and receptor subtype expression are critical determinants of the downstream effects.[1]

Signaling in SSTR1-Expressing Cells (e.g., SH-SY5Y Neuroblastoma)

In human neuroblastoma SH-SY5Y cells, which predominantly express the SSTR1 subtype, this compound triggers a distinct signaling pathway leading to cell cycle arrest.[1]

-

Receptor Binding: this compound binds to SSTR1.

-

PTP Activation: This engagement leads to the specific activation of the cytosolic protein tyrosine phosphatase, SHP-2.[1]

-

MAPK Stimulation: Activated SHP-2 stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK1) pathway.[1]

-

Cell Cycle Arrest: The cascade culminates in the elevated expression of the cyclin-dependent kinase inhibitor p21 (WAF1/Cip1), a key regulator of cell cycle progression, leading to growth inhibition.[1]

Figure 1: this compound signaling pathway in SSTR1-expressing cells (e.g., SH-SY5Y).

Signaling in SSTR2-Expressing Cells (e.g., COS-7)

In COS-7 cells, the signaling pathway differs, highlighting the role of the SSTR2 receptor subtype.

-

Receptor Binding: this compound likely engages SSTR2.

-

PTP Activation: This interaction stimulates both SHP-1 and SHP-2 protein tyrosine phosphatases.[1]

-

Inhibition of Growth Factor Signaling: The activation of SHP-1, which is associated with SSTR2, leads to the negative regulation of the Epidermal Growth Factor (EGF) receptor. This corresponds with the ability of this compound to inhibit EGF-induced MAPK activation in these cells, thereby impeding proliferation.[1]

Figure 2: this compound signaling in SSTR2-expressing cells (e.g., COS-7).

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various assays. The data underscores its potency and cell-specific effects.

| Parameter | Cell Line(s) | Value/Range | Assay Method | Reference |

| Receptor Binding Affinity (IC50) | - | ~250 nM | Radioligand Binding Assay ([125I]Tyr1-SST) | [2] |

| Inhibition of Cell Proliferation | Various (e.g., MCF-7, HT-29, PC-3) | 20% - 50% | [3H]Thymidine Incorporation | [1] |

| PTP Activity Stimulation | SH-SY5Y | Concentration-dependent increase | Dephosphorylation of [32P]Raytide | [1] |

| MAPK (ERK1) Activity | SH-SY5Y | Stimulation observed at 100 nM | In-gel kinase assay (MBP substrate) | [1] |

| EGF-induced MAPK Activation | COS-7 | Inhibition | In-gel kinase assay (MBP substrate) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and expansion of findings related to this compound. Below are protocols for key experiments.

Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay directly measures DNA synthesis and is a gold standard for assessing cell proliferation.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), PBS

-

96-well or 6-well cell culture plates

-

This compound peptide stock solution

-

[3H]Thymidine (1 mCi/mL)

-

Trichloroacetic acid (TCA), 5% solution, ice-cold

-

Sodium hydroxide (NaOH), 0.25 N

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density of 5 x 104 cells per well in their normal growth medium.[1] Incubate for 48 hours to allow adherence and recovery.

-

Serum Starvation: Remove the growth medium, wash cells once with 1X PBS, and replace with serum-free medium. Incubate for 2-4 hours to synchronize cells.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.

-

Radiolabeling: 18-24 hours post-treatment (or 6-24 hours before harvest), add 1 µCi/mL of [3H]Thymidine to each well.[1]

-

Harvesting:

-

Counting: Transfer 400 µL of the solubilized cell solution into a scintillation vial containing scintillation fluid.[1] Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Express results as a percentage of the control (vehicle-treated) cells.

Figure 3: Experimental workflow for the [3H]Thymidine incorporation assay.

Protein Tyrosine Phosphatase (SHP-1/SHP-2) Activity Assay

This assay measures the enzymatic activity of SHP-1 and SHP-2, key downstream effectors of this compound.

Materials:

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies specific for SHP-1 and SHP-2 for immunoprecipitation

-

Protein A/G agarose beads

-

PTP assay buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT)

-

Phosphopeptide substrate (e.g., [32P]Raytide or a fluorogenic substrate like DiFMUP)

-

Malachite green reagent (for colorimetric detection of free phosphate) or fluorescence plate reader

Protocol:

-

Cell Lysis: Treat cells with this compound or control for the desired time. Lyse cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate cell lysates with anti-SHP-1 or anti-SHP-2 antibodies overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-phosphatase complex.

-

Pellet the beads by centrifugation and wash several times with lysis buffer and then with PTP assay buffer.

-

-

Phosphatase Reaction:

-

Resuspend the beads in PTP assay buffer.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Radiometric: Stop the reaction, spot the supernatant onto P18 filter paper, wash, and measure released 32P by scintillation counting.

-

Colorimetric/Fluorometric: Pellet the beads. Transfer the supernatant to a new microplate. Add the detection reagent (e.g., malachite green) and measure absorbance/fluorescence.

-

-

Analysis: Generate a standard curve using free phosphate to quantify the amount of substrate dephosphorylated. Express activity relative to the total protein immunoprecipitated.

MAPK (ERK1) In-Gel Kinase Assay

This method detects the activity of specific kinases after separation by SDS-PAGE.

Materials:

-

SDS-PAGE resolving gel solution

-

Kinase substrate (e.g., Myelin Basic Protein, MBP, at 0.5 mg/mL)

-

SDS removal buffer (e.g., containing Tris-HCl and Triton X-100)

-

Renaturation buffer

-

Kinase reaction buffer (containing MgCl2, EGTA, DTT)

-

[γ-32P]ATP (10 mCi/mL)

-

Washing solution (e.g., 5% TCA, 1% sodium pyrophosphate)

-

Autoradiography film or phosphorimager screen

Protocol:

-

Gel Preparation: Prepare an SDS-polyacrylamide resolving gel, co-polymerizing the kinase substrate (MBP) into the gel matrix.

-

Electrophoresis: Separate protein lysates from this compound-treated and control cells on the substrate-containing gel.

-

Denaturation/Renaturation:

-

Wash the gel with an SDS removal buffer (e.g., 1 hour with buffer containing Triton X-100) to remove SDS.

-

Renature the kinases within the gel by incubating in a renaturation buffer at 4°C overnight.

-

-

Kinase Reaction:

-

Equilibrate the gel in kinase reaction buffer.

-

Incubate the gel in fresh kinase reaction buffer containing [γ-32P]ATP for 1-2 hours at room temperature to allow the renatured kinases to phosphorylate the substrate within the gel.

-

-

Washing: Wash the gel extensively with a solution containing 5% TCA and 1% sodium pyrophosphate to remove unincorporated [γ-32P]ATP.

-

Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen. The bands of radioactivity indicate the position and activity of the kinase (e.g., ERK1).

Target Identification and Drug Development Implications

The this compound pathway presents multiple opportunities for therapeutic intervention and target-based drug discovery.

-

Primary Targets: SSTR1 and SSTR2 are the primary cell surface targets. Developing analogs of this compound with improved affinity and selectivity for these receptors, particularly in a tumor-specific context, is a key strategy.

-

Downstream Effectors: SHP-1 and SHP-2 are critical nodes in the signaling cascade. While direct targeting of phosphatases is challenging, understanding their role in this compound-mediated growth inhibition can inform the development of combination therapies. For example, combining this compound with agents that are sensitive to MAPK pathway modulation could be a viable approach.

-

Biomarker Development: The expression levels of SSTR1, SSTR2, SHP-1, and SHP-2 could serve as predictive biomarkers to identify patient populations most likely to respond to this compound-based therapies.

-

Dual-Functionality: The unique property of μ-opioid receptor sensitization offers a novel paradigm for developing anticancer agents with built-in pain management capabilities, a significant advantage in oncological care.

Conclusion

The cyclic peptide this compound represents a novel class of antiproliferative agents acting through the somatostatin receptor signaling pathway. Its cell-type-specific mechanism, involving key downstream effectors like SHP-1, SHP-2, and MAPK, provides a clear roadmap for further investigation and therapeutic development. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this compound and its analogs in the future of cancer therapy.

References

In Vitro Activity of CCD-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro pharmacological profile of CCD-2, a novel, potent, and selective inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The data herein summarizes the core in vitro activities of this compound, including its enzymatic inhibition, effects on cell viability in various cancer cell lines, and its mechanism of action through the inhibition of the MAPK/ERK signaling pathway. Detailed experimental protocols and representative data are presented to facilitate the understanding and potential application of this compound in oncology drug development programs.

Enzymatic Activity

The inhibitory activity of this compound was assessed against purified, recombinant MEK1 and MEK2 enzymes. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.

Table 1: Enzymatic Inhibition of MEK1 and MEK2 by this compound

| Enzyme | This compound IC50 (nM) |

| MEK1 | 15.2 |

| MEK2 | 18.5 |

Experimental Protocol: Radiometric Kinase Assay

-

Enzyme and Substrate Preparation : Recombinant human MEK1 and MEK2 enzymes were expressed and purified. A non-phosphorylated, inactive ERK2 was used as the substrate.

-

Reaction Mixture : The assay was conducted in a 96-well plate. Each well contained the respective enzyme (MEK1 or MEK2), the ERK2 substrate, and varying concentrations of this compound (from 0.1 nM to 10 µM).

-

Initiation of Reaction : The kinase reaction was initiated by the addition of ATP, including [γ-³²P]ATP. The reaction was allowed to proceed for 30 minutes at room temperature.

-

Termination and Detection : The reaction was terminated by the addition of phosphoric acid. The phosphorylated ERK2 was captured on a filter membrane. The amount of incorporated ³²P was quantified using a scintillation counter.

-

Data Analysis : The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Activity

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known mutational status of the BRAF and KRAS genes, which are key upstream regulators of the MAPK/ERK pathway.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Mutational Status | This compound IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 25.8 |

| HT-29 | Colorectal Cancer | BRAF V600E | 32.1 |

| HCT116 | Colorectal Cancer | KRAS G13D | 45.7 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 58.3 |

| MCF7 | Breast Cancer | Wild-type BRAF/KRAS | > 10,000 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The following day, cells were treated with a serial dilution of this compound (from 0.1 nM to 20 µM) for 72 hours.

-

MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis : The IC50 values, representing the concentration of this compound that inhibited cell growth by 50%, were calculated from dose-response curves.

Signaling Pathway Analysis

To confirm the mechanism of action of this compound, its effect on the phosphorylation of ERK, the direct downstream target of MEK1/2, was assessed in the A375 melanoma cell line.

Diagram: MAPK/ERK Signaling Pathway Inhibition by this compound

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis : A375 cells were treated with varying concentrations of this compound for 2 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane was blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Detection : After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: Western Blot Experimental Workflow

Caption: Workflow for Western Blot analysis of p-ERK inhibition.

Conclusion

The in vitro data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of MEK1/2. It effectively suppresses the MAPK/ERK signaling pathway, leading to significant anti-proliferative activity in cancer cell lines harboring BRAF or KRAS mutations. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of cancers with a dysregulated MAPK/ERK pathway.

Preliminary Studies on the Novel MEK1/2 Inhibitor, CCD-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the preliminary preclinical data for CCD-2, a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2). The following sections detail the in vitro and cellular activity of this compound, its pharmacokinetic profile in murine models, and the experimental protocols utilized in these initial studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary evaluation of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| MEK1 | 1.5 |

| MEK2 | 2.1 |

| ERK1 | > 10,000 |

| ERK2 | > 10,000 |

| BRAF (V600E) | > 10,000 |

| c-Raf | > 10,000 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.7 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.4 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.1 |

| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 33.6 |

| MCF-7 | Breast Carcinoma | PIK3CA E545K | > 1,000 |

Table 3: Murine Pharmacokinetic Profile of this compound (Single 10 mg/kg Oral Dose)

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 2 |

| AUC (0-24h) (ng·h/mL) | 4200 |

| Oral Bioavailability (%) | 45 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. MEK1/2 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MEK1 and MEK2 kinases.

-

Methodology:

-

Recombinant human MEK1 and MEK2 enzymes were incubated with increasing concentrations of this compound (0.1 nM to 10 µM) in a kinase buffer containing 10 mM MgCl2 and 1 mM ATP.

-

A non-active, recombinant ERK2 was added as a substrate.

-

The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.

-

The amount of phosphorylated ERK2 was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cell Viability (MTT) Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a panel of human cancer cell lines.

-

Methodology:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance was measured at 570 nm using a microplate reader.

-

GI50 values were determined from dose-response curves.

-

3. Western Blot Analysis of Pathway Modulation

-

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream targets in the MAPK pathway.

-

Methodology:

-

A375 cells were treated with varying concentrations of this compound (10 nM, 100 nM, 1 µM) for 2 hours.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, and β-actin.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

MAPK Signaling Pathway and this compound Mechanism of Action

Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Western Blot Analysis

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of DFC-2

Disclaimer: This document is based on publicly available information, primarily from scientific abstracts. Detailed quantitative data and specific experimental protocols from the full-text studies were not accessible. Therefore, the information presented herein is a comprehensive summary and interpretation of the available data, supplemented with standardized toxicological study designs.

Introduction

DFC-2 is a promising novel antitubercular drug candidate, identified as methyl 5-[2-(dimethylamino)ethoxy]-7,12-dioxo-7,12-dihydrodinaphtho[1,2-b:2',3'-d]furan-6-carboxylate. It has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a detailed overview of the preclinical safety and toxicity profile of DFC-2, compiled for researchers, scientists, and drug development professionals. The guide summarizes key toxicity studies, outlines experimental methodologies, and explores the mechanistic basis of its action.

Executive Summary of Preclinical Safety Findings

Preclinical evaluation of DFC-2 suggests a favorable safety profile. Key findings from acute, subchronic, and genotoxicity studies are summarized below.

Quantitative Toxicology Data

The following tables present a summary of the key quantitative data from preclinical toxicity studies on DFC-2.

Table 1: Summary of Acute and Subchronic Oral Toxicity Studies of DFC-2 in Rats [1]

| Study Type | Species | Route of Administration | Dose Levels | Key Findings |

| Single-Dose Acute Toxicity | Sprague-Dawley Rats | Oral | 2000 mg/kg | No mortality or abnormal lesions in internal organs observed. The LD50 is estimated to be greater than 2000 mg/kg. |

| 28-Day Repeated-Dose Subchronic Toxicity | Sprague-Dawley Rats | Oral | Up to 300 mg/kg/day | No treatment-related deaths or obvious signs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg/day for both male and female rats. |

Table 2: Summary of Genotoxicity Studies of DFC-2 [1]

| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium & Escherichia coli | With and Without S9 | Not Specified | Negative |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without S9 | Not Specified | Negative |

| In Vivo Mouse Bone Marrow Micronucleus Test | ICR Mice | N/A | Not Specified | Negative |

Experimental Protocols

The following sections detail the methodologies for the key preclinical safety and toxicity studies conducted on DFC-2. These protocols are based on the information available in the abstracts and standardized OECD guidelines for toxicological testing.

28-Day Repeated-Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

-

Test System: Male and female Sprague-Dawley rats.

-

Group Size: A standard group size of 10 animals per sex per group is typically used.

-

Dose Administration: DFC-2 was administered orally via gavage once daily for 28 consecutive days. A control group received the vehicle only. At least three dose levels were used, with the highest dose being 300 mg/kg/day.[1]

-

Observations:

-

Clinical Signs: Animals were observed daily for any signs of toxicity, morbidity, and mortality.

-

Body Weight and Food Consumption: Recorded weekly throughout the study.

-

Hematology and Clinical Chemistry: Blood samples were collected at the end of the 28-day period for analysis of a standard panel of hematological and biochemical parameters.

-

Necropsy and Histopathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected and preserved for histopathological examination.

-

-

Data Analysis: Statistical analysis was performed to compare the treated groups with the control group for all collected data. The NOAEL was determined as the highest dose level at which no significant adverse effects were observed.

Genotoxicity Battery

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

Method: The plate incorporation method or pre-incubation method was likely used. DFC-2, at various concentrations, was incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

Result: DFC-2 was found to be non-mutagenic in this assay.[1]

-

Test System: Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes.

-

Method: Cell cultures were exposed to at least three concentrations of DFC-2 for a short duration, both with and without metabolic activation (S9). A vehicle control and a positive control were included.

-

Endpoint: Cells were harvested at a suitable time after treatment, and metaphase chromosomes were analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

Result: DFC-2 did not induce a significant increase in chromosomal aberrations.[1]

-

Test System: Male and female ICR mice.

-

Method: Animals were administered DFC-2, likely via oral gavage, at three dose levels. A vehicle control and a positive control group were also included.

-

Endpoint: Bone marrow was collected at appropriate time points after the last administration. The frequency of micronucleated polychromatic erythrocytes (PCEs) was determined by microscopic analysis of bone marrow smears.

-

Result: DFC-2 did not cause a significant increase in the frequency of micronucleated PCEs in the bone marrow of mice.[1]

Mechanism of Action and Potential for Toxicity

The antitubercular activity of DFC-2 is attributed to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. This mechanism is similar to that of the first-line anti-TB drug, isoniazid. Microarray analyses have shown that the "lipid biosynthesis" functional gene category is the most affected by DFC-2 treatment. This leads to a reduction in mycolic acid levels in the bacteria.

Mycolic Acid Biosynthesis Pathway and the Role of DFC-2

The following diagram illustrates the key stages of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis and the proposed point of intervention for DFC-2.

Caption: Proposed mechanism of action of DFC-2 in the mycolic acid biosynthesis pathway.

Conclusion

Based on the available preclinical data, DFC-2 demonstrates a promising safety and toxicity profile. The absence of mortality at a high acute dose, a high NOAEL in a 28-day repeated-dose study, and negative findings in a comprehensive battery of genotoxicity tests suggest a low potential for toxicity in these models. Its mechanism of action, targeting the mycolic acid biosynthesis pathway, is a well-validated strategy for antitubercular drugs. Further studies, including long-term toxicity and carcinogenicity assessments, will be necessary to fully characterize the safety profile of DFC-2 for clinical development.

References

An In-depth Technical Guide to Carotenoid Cleavage Dioxygenase 2 (CCD2): Homologs, Analogs, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carotenoid Cleavage Dioxygenase 2 (CCD2), a key enzyme in the biosynthesis of economically important apocarotenoids. The document details its known homologs across various species, discusses synthetic analogs with inhibitory activity, and presents detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key biological and experimental pathways are visualized to facilitate understanding.

Introduction to the Carotenoid Cleavage Dioxygenase (CCD) Family

Carotenoid Cleavage Dioxygenases (CCDs) are a widespread superfamily of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds within carotenoid and apocarotenoid substrates.[1][2] This enzymatic action produces a diverse array of apocarotenoids, which are crucial signaling molecules, hormones, pigments, and aroma compounds in plants, animals, and microorganisms.[2][3] The CCD family is broadly classified into two main subfamilies: the canonical Carotenoid Cleavage Dioxygenases (CCDs) and the 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are primarily involved in the biosynthesis of the plant hormone abscisic acid (ABA).[3][4]

The core structure of CCD enzymes features a propeller-like fold with a central iron (Fe²⁺) atom coordinated by four highly conserved histidine residues, which is essential for catalytic activity.[5] While the overall structure is conserved, variations in amino acid sequences confer distinct substrate specificities and cleavage regioselectivities across the family.[1][5]

Carotenoid Cleavage Dioxygenase 2 (CCD2)

CCD2 is a specialized member of the CCD family first identified in Crocus sativus (saffron).[6][7] It plays a pivotal role in the biosynthesis of crocetin, the precursor to crocins, which are the pigments responsible for the characteristic vibrant red color of saffron.[7][8] The enzyme catalyzes the specific cleavage of zeaxanthin at the 7,8 and 7',8' double bonds to produce crocetin dialdehyde.[1][8] Due to the limited distribution of crocetin in the plant kingdom, CCD2 homologs have been identified in only a few other species.[7]

Known Homologs of CCD2

The CCD family is diverse, with homologs identified across the plant and animal kingdoms. While CCD2 itself is not widely distributed, it shares ancestry with other CCD subfamilies.

3.1 Plant Homologs

In plants, the CCD family is typically divided into several clades based on phylogeny and function.[3][9]

-

CCD1: Found in the cytoplasm, these enzymes cleave a wide range of carotenoids at the 9,10 and 9',10' positions to produce important flavor and aroma compounds, such as β-ionone from β-carotene.[1][2]

-

CCD4: These enzymes are involved in carotenoid degradation that affects the color of flowers and fruits by asymmetrically cleaving carotenoids.[1]

-

CCD7 and CCD8: Working sequentially, these enzymes are essential for the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching and symbiotic interactions.[1][4]

-

NCEDs: This subfamily is responsible for the first committed step in the biosynthesis of abscisic acid (ABA) by cleaving 9-cis-epoxycarotenoids.[3][10]

// Connections "CCD_Superfamily" -> "CCD1" [color="#5F6368"]; "CCD_Superfamily" -> "CCD2" [color="#5F6368"]; "CCD_Superfamily" -> "CCD4" [color="#5F6368"]; "CCD_Superfamily" -> "CCD7_8" [color="#5F6368"]; "CCD_Superfamily" -> "NCEDs" [color="#5F6368"]; "CCD_Superfamily" -> "BCO1" [color="#5F6368"]; "CCD_Superfamily" -> "BCO2" [color="#5F6368"]; "CCD_Superfamily" -> "RPE65" [color="#5F6368"];

{rank=same; "CCD1"; "CCD2"; "CCD4"; "CCD7_8"; "NCEDs"} {rank=same; "BCO1"; "BCO2"; "RPE65"} } "Logical relationship of CCD2 and its key homologs."

3.2 Animal Homologs

In animals, these enzymes are often referred to as Beta-carotene Oxygenases (BCOs) or Carotenoid Cleavage Oxygenases (CCOs).

-

Beta-carotene Oxygenase 2 (BCO2): This mitochondrial enzyme is considered a key animal homolog of the plant CCDs. It asymmetrically cleaves various carotenoids, including β-carotene and xanthophylls.[11] Its function is critical in preventing excessive carotenoid accumulation and regulating mitochondrial function.[12][13] BCO2 has been identified in numerous species, including Homo sapiens and Mus musculus.[14][15]

-

Beta-carotene Oxygenase 1 (BCO1): This enzyme performs the symmetric cleavage of provitamin A carotenoids like β-carotene at the central 15,15' double bond to yield two molecules of retinal (vitamin A aldehyde), a crucial step in vitamin A biosynthesis.[16]

Known Analogs: Synthetic Inhibitors

The development of synthetic analogs, primarily inhibitors, is crucial for studying the function of CCD enzymes and for potential therapeutic or agricultural applications. No specific inhibitors for CCD2 have been reported, but compounds targeting other CCDs have been developed.

-

Abamines: Tertiary amines such as abamine and the more potent abamineSG were identified as specific inhibitors of NCEDs, thereby blocking ABA synthesis.[10]

-

Hydroxamic Acids: A novel class of inhibitors based on arylalkyl-hydroxamic acids has been designed to target different CCDs.[10][17] These compounds act by chelating the active site iron cofactor. By varying the chain length between the iron-chelating group and an aromatic ring (which mimics the end of the carotenoid substrate), selectivity for different CCDs can be achieved.[10][17] Potent inhibitors have been identified that selectively target enzymes cleaving at the 9,10 position, with IC50 values in the submicromolar range.[17]

Table 1: Quantitative Data for Selected CCD Inhibitors

| Compound ID | Target Enzyme | Cleavage Site | IC50 (µM) | Assay Type | Reference |

| D2 | LeCCD1a | 9,10 | 0.9 | In Vitro | [10] |

| D3 | LeCCD1a | 9,10 | 0.3 | In Vitro | [10] |

| D4 | LeCCD1a | 9,10 | 0.5 | In Vitro | [10] |

| AbamineSG | NCED | 11,12 | 18.5 (Ki) | In Vitro | [18] |

Note: LeCCD1a refers to a CCD1 enzyme from Solanum lycopersicum (tomato).

Enzyme Kinetics

Table 2: Kinetic Parameters for Selected CCD1 Homologs

| Enzyme Source | Substrate | K_m (µM) | V_max (U/mg)* | k_cat/K_m (mM⁻¹·s⁻¹) | Reference |

| Olea europaea (Olive) | β-apo-8'-carotenal | 820 | 2.30 | 4.09 | [19] |

| Ipomoea nil (Morning Glory) | β-apo-8'-carotenal | 690 | 1.22 | 2.64 | [19] |

*Enzyme activity unit (U) is defined as 1 nmol of product formed per minute.

Experimental Protocols

Studying CCD enzymes requires robust methods for protein expression, purification, and activity measurement. The following protocols are synthesized from established methods for CCDs and can be adapted for CCD2.[10][19][20]

6.1 Recombinant Protein Expression and Purification

This protocol describes the expression of a His-tagged or GST-tagged CCD in E. coli.

-

Gene Cloning: The codon-optimized coding sequence of the target CCD is cloned into an appropriate bacterial expression vector (e.g., pET or pGEX series).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.1-1.0 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse cells via sonication or a French press.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Affinity Purification:

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA (for His-tag) or Glutathione Sepharose (for GST-tag) column.

-

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).

-

Elute the protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM) or reduced glutathione (e.g., 10 mM).

-

-

Quality Control: Analyze eluted fractions by SDS-PAGE for purity. Pool pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Determine protein concentration and store at -80°C.

6.2 In Vitro Enzyme Activity Assay

This assay measures the cleavage of a carotenoid substrate by the purified enzyme.

-

Substrate Preparation:

-

Reaction Setup (1 mL total volume):

-

In a microcentrifuge tube, combine:

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5-8.4).[19]

-

1 mM Ferrous Sulfate (FeSO₄) as a cofactor.

-

10 mM Sodium Ascorbate (to keep iron in the reduced state).

-

40-100 µM carotenoid substrate.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30-35°C) for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a known amount of purified CCD enzyme (e.g., 50-100 µg).

-

Incubate for a set time (e.g., 15-30 minutes) in the dark to prevent substrate degradation.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of a solvent like ethyl acetate or ethanol. Vortex vigorously.

-

Add a second, immiscible organic solvent (e.g., hexane or diethyl ether) to extract the apocarotenoid products. Centrifuge to separate phases.

-

Carefully collect the organic phase.

-

Dry the organic phase under a stream of nitrogen gas.

-

-

Analysis:

Conclusion

Carotenoid Cleavage Dioxygenase 2 is a specialized enzyme with significant industrial importance due to its role in saffron biosynthesis. Understanding its function is enhanced by studying its broader family of homologs, including the well-characterized CCD1 and BCO2 enzymes. While specific analogs for CCD2 are yet to be developed, the successful design of inhibitors for other CCDs using hydroxamic acid scaffolds provides a promising strategy for future drug and modulator development. The experimental protocols outlined in this guide offer a robust framework for the expression, purification, and functional characterization of CCD2 and its related enzymes, paving the way for further research into their catalytic mechanisms and biological roles.

References

- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phylogeny of PmCCD Gene Family and Expression Analysis of Flower Coloration and Stress Response in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WikiGenes - BCO2 - beta-carotene oxygenase 2 [wikigenes.org]

- 12. Gene - BCO2 [maayanlab.cloud]

- 13. Bco2 beta-carotene oxygenase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. genecards.org [genecards.org]

- 15. uniprot.org [uniprot.org]

- 16. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for CCD-18Co Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the culture of the human colon fibroblast cell line CCD-18Co. While the query specified "CCD-2," our research indicates that this may be a colloquial or less common designation. The most prominently featured and relevant cell line in this context is CCD-18Co, a widely used normal colon fibroblast line, often in co-culture with the Caco-2 human colorectal adenocarcinoma cell line. These application notes will therefore focus on the experimental protocols for CCD-18Co.

Introduction to CCD-18Co

The CCD-18Co cell line was established from normal colon tissue of a 2.5-month-old black female.[1] These cells are fibroblasts and exhibit an adherent morphology.[1] As a non-transformed cell line, CCD-18Co is frequently employed as a normal control in cancer research and to create a fibroblastic component in co-culture models that mimic epithelial-stromal interactions in the colon.[2] These cells are also utilized in studies investigating the mechanisms of pathological fibrosis following colon inflammation.[2] The cell line has a finite lifespan and begins to senesce at approximately 42 population doublings.[1]

Quantitative Data Summary

For ease of reference, key quantitative data for the culture of CCD-18Co and its co-culture with Caco-2 cells are summarized in the tables below.

Table 1: CCD-18Co Cell Culture Media and Conditions

| Component | Concentration |

| Base Medium | Eagle's Minimum Essential Medium (ATCC-formulated) |

| Serum | 10% Fetal Bovine Serum (FBS) |

| Temperature | 37°C |

| CO2 | 5% |

| Medium Renewal | Every 2 to 3 days |

| Subcultivation Ratio | 1:2 to 1:3 |

Table 2: Co-culture Seeding Densities

| Cell Line | Seeding Concentration |

| CCD-18Co | 5.0 x 10^6 cells/mL |

| Caco-2 | 0.5 x 10^6 cells/mL |

Experimental Protocols

Media Preparation for CCD-18Co

Complete Growth Medium: The recommended base medium for CCD-18Co cells is ATCC-formulated Eagle's Minimum Essential Medium.[1] To prepare the complete growth medium, supplement the base medium with fetal bovine serum to a final concentration of 10%.[1]

For co-culture experiments with Caco-2 cells, a high-glucose (4.5 g/L) DMEM supplemented with 10% heat-inactivated FCS, 0.1 mM non-essential amino acids, 2 µM L-glutamine, 100 U/mL penicillin, and 100 U/mL streptomycin is used for both cell lines.[2]

Thawing and Initiating Cultures of CCD-18Co

Proper technique is critical to ensure the high viability of cryopreserved cells.

-

Rapidly thaw the vial of frozen cells by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under aseptic conditions, transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of fresh complete growth medium.

-

Transfer the resuspended cells into a suitable culture flask (e.g., T75) containing pre-warmed complete growth medium.

-

Incubate the culture at 37°C in a humidified atmosphere of 5% CO2.

-

Examine the cells after 24 hours to ensure attachment and growth.

Subculturing CCD-18Co Cells

CCD-18Co cells should be passaged when they reach 80-90% confluency. A subcultivation ratio of 1:2 to 1:3 is recommended.[1]

-

Aspirate the culture medium from the flask.

-

Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53mM EDTA solution to remove any residual serum that may inhibit trypsin activity.

-

Add 1-2 mL of the Trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.[1] Avoid agitating the cells to prevent clumping.

-

Once the cells have detached, add 6-8 mL of complete growth medium to inhibit the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 125 x g for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Dispense the cell suspension into new culture flasks at the desired split ratio.

-

Incubate the new cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2 to 3 days.[1]

Cryopreservation of CCD-18Co Cells

For long-term storage, CCD-18Co cells can be cryopreserved.

-

Follow steps 1-7 of the subculturing protocol to obtain a cell pellet.

-

Resuspend the cell pellet in a cryopreservation medium consisting of 95% complete growth medium and 5% DMSO.[1]

-

Dispense the cell suspension into cryovials.

-

Place the vials in a suitable freezing container and store at -80°C overnight to allow for gradual cooling.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Co-culture of CCD-18Co and Caco-2 Cells on Alvetex Scaffold

This protocol describes an in vitro mucosal co-culture model using CCD-18Co fibroblasts and Caco-2 epithelial cells.[2]

-

Preparation of Alvetex Scaffold: Prepare the Alvetex Scaffold 6-well inserts by dipping them in 70% ethanol and then washing twice with culture medium.[2]

-

Seeding CCD-18Co Cells:

-

Prepare a cell suspension of CCD-18Co at a concentration of 5.0 x 10^6 cells/mL.[2]

-

Add 200 µL of the cell suspension to the center of the Alvetex Scaffold disc, which is equivalent to 1 x 10^6 cells per well.[2]

-

Incubate for at least 15 minutes at 37°C with 5% CO2 to allow the cells to settle into the scaffold.[2]

-

Add complete growth medium to each well to a total volume of 7 mL, being careful not to dislodge the cells.[2]

-

The following day, increase the medium volume to 10 mL per well.

-

Maintain the cultures for 14 days with a complete medium exchange once a week.[2]

-

-

Seeding Caco-2 Cells:

-

Prepare a Caco-2 cell suspension at a concentration of 0.5 x 10^6 cells/mL.[2]

-

The day after the final medium change for the CCD-18Co cultures, remove the medium down to the air-liquid interface.

-

Add 1 mL of the Caco-2 cell suspension in droplets over the surface of the Alvetex Scaffold disc (0.5 x 10^6 cells per well).[2]

-

Incubate overnight at 37°C with 5% CO2 to allow the cells to settle on top of the scaffold.[2]

-

The next morning, add complete growth medium to each well to a total volume of 10 mL.[2]

-

-

Maintenance of Co-culture: Maintain the co-cultures for a further 5 days before analysis.[2]

Visualizations

The following diagrams illustrate the key experimental workflows described in these protocols.

Caption: Workflow for thawing and initiating CCD-18Co cell cultures.

Caption: Workflow for subculturing CCD-18Co cells.

Caption: Workflow for co-culture of CCD-18Co and Caco-2 cells.

References

Application Notes and Protocols for the Use of CCD-2, a Novel Small Molecule Inhibitor, in a Mouse Model of Cancer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CCD-2" is a hypothetical small molecule inhibitor. The following application notes and protocols are based on established methodologies for evaluating small molecule inhibitors in preclinical mouse models and are intended to serve as a comprehensive guide.

Introduction

The development of targeted small molecule inhibitors represents a significant advancement in cancer therapy. These agents offer the potential for oral bioavailability, improved tumor penetration, and a reduction in immune-related adverse events compared to antibody-based therapies.[1] This document provides detailed protocols for the in vivo evaluation of a hypothetical small molecule inhibitor, this compound, in a xenograft mouse model of cancer. The described methodologies cover tumor implantation, compound formulation and administration, and the assessment of anti-tumor efficacy and toxicity.

Signaling Pathway of Action

While the specific target of the hypothetical this compound is not defined, many small molecule inhibitors function by disrupting key signaling pathways involved in cell proliferation, survival, and immune evasion. For instance, inhibitors of the PD-1/PD-L1 pathway work by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents its interaction with PD-1 on T-cells, thereby restoring anti-tumor immunity.[1]

Caption: Hypothetical signaling pathway for this compound as a PD-L1 inhibitor.

Quantitative Data Summary

The following table summarizes representative in vivo administration and efficacy data for various small molecule inhibitors in mouse models, which can serve as a reference for designing studies with this compound.[1]

| Compound | Mouse Model | Tumor Cell Line | Administration Route & Dosage | TGI (%)* | Reference |

| PD-L1-IN-3 | C57BL/6 | MC38 | Oral, 100 mg/kg, daily | 65 | [1] |

| CA-170 | BALB/c | CT26 | Oral, 100 mg/kg, daily | 58 | [1] |

| BMS-202 | C57BL/6 | Lewis Lung Carcinoma | Intraperitoneal, 5 mg/kg, twice weekly | 72 | [2] |

*TGI: Tumor Growth Inhibition

Experimental Protocols

A robust experimental design is crucial for obtaining reproducible and translatable preclinical data.[3] The following protocols outline the key steps for evaluating the efficacy of this compound in a mouse xenograft model.

Animal Model and Cell Line

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG) are commonly used for xenograft studies.[4]

-

Cell Line: Select a human cancer cell line relevant to the therapeutic indication of this compound. Ensure cells are in the logarithmic growth phase before implantation.[1]

Tumor Cell Implantation

-

Culture the selected tumor cells under standard conditions.

-

Harvest cells and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).[1]

-

Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[1]

This compound Formulation and Administration

The formulation of this compound will depend on its physicochemical properties.

-

Oral Gavage: Formulate in vehicles such as 0.5% methylcellulose with 0.2% Tween 80.[1]

-

Intraperitoneal Injection: Dissolve in a solvent like DMSO and dilute with saline or a mixture of PEG300 and saline.[1]

Experimental Workflow

Caption: General experimental workflow for an in vivo efficacy study.

Efficacy and Toxicity Monitoring

-

Once tumors are palpable and reach a size of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.[1]

-

Administer this compound and the vehicle according to the predetermined schedule and route.[1]

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

-

Monitor the body weight of the mice at the same frequency as tumor measurements to assess for toxicity.[1]

-

Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.

Data Analysis

Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of this compound. Statistical methods, such as linear mixed models, can be employed for a more comprehensive analysis of tumor growth data.[5]

Logical Framework for Preclinical Evaluation

The successful translation of a preclinical candidate to clinical trials requires a rigorous and well-planned evaluation process.

Caption: Logical framework for preclinical development.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of the hypothetical small molecule inhibitor, this compound, in a mouse model of cancer. Adherence to these protocols and a robust experimental design will contribute to the generation of reliable and translatable data, which is essential for the successful development of novel cancer therapeutics.

References

Application Notes and Protocols for CCD-2 (Copper Carbosilane Metallodendrimers)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CCD-2 refers to second-generation copper carbosilane metallodendrimers, a class of nanoparticles under investigation for their potential as anticancer agents and as carriers for conventional chemotherapy drugs.[1][2] These dendrimers are characterized by a regular, highly branched three-dimensional architecture with a central core, surrounded by branches, and terminated with functional surface groups.[3] The copper ions integrated into the dendrimer structure are believed to play a crucial role in their cytotoxic effects.[1][4]

This document provides detailed application notes on this compound, summarizing their cytotoxic properties and providing protocols for in vitro experimentation. Two primary forms of second-generation dendrimers are covered: those with chloride surface ligands (CCD-Cl-2) and those with nitrate surface ligands (CCD-NO-2).[2]

Data Presentation

Table 1: Physicochemical Properties of this compound Dendrimers

| Dendrimer | Generation | Ligand | Molecular Weight ( g/mol ) | Number of Cu(II) atoms |

| CCD-Cl-2 | 2 | Chloride | 5364.88 | 8 |

| CCD-NO-2 | 2 | Nitrate | 5757.28 | 8 |

| Data sourced from related studies on copper carbosilane metallodendrimers.[2] |

Table 2: In Vitro Cytotoxicity of this compound Dendrimers Against Cancer Cell Lines

The following table summarizes the concentration-dependent cytotoxicity of this compound dendrimers after a 24-hour incubation period. Cell viability is expressed as a percentage relative to control (untreated) cells.

| Cell Line | Dendrimer | Concentration (µmol/L) | Cell Viability (%) |

| 1301 (Leukemia) | CCD-NO-2 | 5 | 58.0% |

| 50 | 14.6% | ||

| CCD-Cl-2 | 5 | 87.5% | |

| 50 | 15.4% | ||

| HL-60 (Leukemia) | CCD-NO-2 | 5 | 48.4% |

| 50 | 8.7% | ||

| CCD-Cl-2 | 5 | 37.6% | |

| 50 | ~37% (no significant change from 5µM) | ||

| Data represents the mean from multiple experiments. Cytotoxicity is shown to be dependent on dendrimer concentration and generation.[1] |

Table 3: Cytotoxicity of this compound in Combination with Anticancer Drugs

This table shows the reduction in cancer cell viability when this compound dendrimers are combined with conventional anticancer drugs. The data reflects the viability after 72 hours of incubation.

| Cell Line | Combination | Result |

| MCF-7 (Breast Cancer) | CCD-NO-2 / 5-FU | 94.37% reduction in living cells |

| CCD-Cl-1* / 5-FU | 93.38% reduction in living cells | |

| CCD-Cl-1* / DOX | ~90% reduction in living cells | |

| HepG2 (Liver Cancer) | CCD-NO-2 / 5-FU | 91.92% reduction in living cells |

| CCD-Cl-1* / 5-FU | 92.02% reduction in living cells | |

| CCD-Cl-1* / DOX | ~70% reduction in living cells | |

| Note: Some combination data is reported with first-generation (CCD-Cl-1) dendrimers, which showed high efficacy in these experiments.[5] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the methodology for assessing the cytotoxic effects of this compound dendrimers on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (CCD-Cl-2 or CCD-NO-2) stock solution

-

Target cancer cell lines (e.g., MCF-7, HepG2, 1301, HL-60)[1][5]

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-